1,3-Diethynyltetramethyldisiloxane
Overview
Description
1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon compound . It features two ethynyl (C≡C) groups attached to a central silicon atom. Its molecular formula is C₈H₂₂O₃Si₂ . This compound is stable, commercially available, and has applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves subsequent hydrosilylation of alkenes and alkynes. This method allows for the formation of unsymmetrical bifunctional disiloxane derivatives. The process exhibits vast functional group tolerance and high efficiency in creating novel disiloxane-based building blocks .
Scientific Research Applications
Synthesis of Complexes
- 1,3-Diethynyltetramethyldisiloxane is utilized in synthesizing Group 8 metal σ-acetylide mononuclear complexes. These complexes, featuring different silyl units, have been characterized using FTIR, NMR spectroscopies, and mass spectrometry. They show reversible redox chemistry and are less anodic than their precursors (Wong, Chun-Kin Wong, & Guo‐Liang Lu, 2003).
Formation of Disilaborepines and Disilafulvenes
- Reacting with trimethylborane or triethylborane, 1,2-Diethynyltetramethyldisilane forms new 1,2-dihydro-1,2,5-disilaborepines. An unprecedented sequence of hydroboration and intramolecular organoboration results in a 1,2-dihydro-1,2-disilafulvene derivative with tri-isopropylborane (B. Wrackmeyer, 1988).
Catalysis in Hydrosilylation
- In the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, 1,1,3,3-Tetramethyldisiloxane (TMDS) is highly reactive. This process can often be performed at ambient conditions, indicating the enhanced reactivity of TMDS due to the formation of a gold dihydride intermediate (Eleni Vasilikogiannaki et al., 2014).
Construction of Carbon-rich Scaffolds
- Derivatives of this compound are used in creating carbon-rich scaffolds such as monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. These compounds possess potential applications in optoelectronic devices due to their photochromic properties and third-order optical nonlinearities (F. Diederich, 2001).
Hydrosilylation Copolymerization
- The 1,3-divinyltetramethyldisiloxane-Pt complex is used in the copolymerization of α,ω-dienes with 1,3-dihydridotetramethyldisiloxane, resulting in copolymers with specific end groups. This process also involves the isomerization of terminal alkenes to internal alkenes, which are not reactive (J. Sargent & W. Weber, 1999).
Properties
IUPAC Name |
ethynyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGXFWJXGZXTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)O[Si](C)(C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455758 | |
Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4180-02-3 | |
Record name | 1,3-DIETHYNYLTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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